molecular formula C14H13NO6S B13567987 1,3-Dioxoisoindolin-2-YL tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide

1,3-Dioxoisoindolin-2-YL tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide

Cat. No.: B13567987
M. Wt: 323.32 g/mol
InChI Key: LZZPKYATEBJVBH-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-YL tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide is a complex organic compound with a unique structure that combines elements of isoindolinone and thiopyran

Preparation Methods

The synthesis of 1,3-Dioxoisoindolin-2-YL tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindolinone derivatives with thiopyran carboxylates under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-YL tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dioxoisoindolin-2-YL tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-YL tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-YL tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide can be compared with similar compounds such as:

Properties

Molecular Formula

C14H13NO6S

Molecular Weight

323.32 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1,1-dioxothiane-4-carboxylate

InChI

InChI=1S/C14H13NO6S/c16-12-10-3-1-2-4-11(10)13(17)15(12)21-14(18)9-5-7-22(19,20)8-6-9/h1-4,9H,5-8H2

InChI Key

LZZPKYATEBJVBH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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